molecular formula C6H13NO2 B2564523 3,3-Dimethoxypyrrolidine CAS No. 143656-52-4

3,3-Dimethoxypyrrolidine

Cat. No.: B2564523
CAS No.: 143656-52-4
M. Wt: 131.175
InChI Key: NGUZLZRQOZXVSQ-UHFFFAOYSA-N
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Description

3,3-Dimethoxypyrrolidine is a heterocyclic organic compound with the molecular formula C6H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with two methoxy groups attached at the 3rd carbon . The molecular weight is 131.17 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 152.1±40.0 °C and a predicted density of 1.00±0.1 g/cm3 . The pKa is predicted to be 8.48±0.10 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Cyclization for New Derivatives : 3,3-Dimethoxypyrrolidine has been utilized in the cyclization of γ-amino-α-bromocarboxylic esters, leading to the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates and 3-bromo-4,4-dimethoxypyrrolidin-2-ones. These novel cyclic amino acid derivatives are significant for further functionalization in chemical synthesis (Mangelinckx et al., 2005).

  • Formation of Complex Structures : In electroorganic chemistry, 1-methoxycarbonyl-2,5-dimethoxypyrrolidine has been coupled with other compounds in the presence of TiCl4, leading to the formation of complex structures like the 9-azabicyclo(4.2.1)nonane skeleton. This is a new method in the synthesis of complex organic compounds (Shono et al., 1987).

Biomedical Research

  • DNA Damage Studies : Research has been conducted on the genotoxic activity of 3,3'-Dimethoxybenzidine (DMB), a congener of this compound, in primary cultures of rat and human hepatocytes, as well as in cells from human urinary bladder mucosa. These studies are crucial for understanding the potential genotoxic effects of related compounds in both rats and humans (Martelli et al., 2000).

  • Anticonvulsant and Antinociceptive Activity : There has been a synthesis of new molecules derived from 3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones, showing potential as hybrid anticonvulsants. This is indicative of the relevance of this compound derivatives in developing new medications for conditions like epilepsy and pain management (Kamiński et al., 2016).

Properties

IUPAC Name

3,3-dimethoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6(9-2)3-4-7-5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUZLZRQOZXVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2.21 g of 3,3-dimethoxy-pyrrolidine benzyl carbamate, from step 3, dissolved in 100 mL of methanol, 2.21 g of Pd/C (wet) was added, and placed under 4 atm of hydrogen for 20 hours. The catalyst was filtered off using a 0.45 micro millipore filter and the solvent was evaporated to afford the title compound.
Name
3,3-dimethoxy-pyrrolidine benzyl carbamate
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.21 g
Type
catalyst
Reaction Step Three

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